(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate CAS 745783-72-6 properties
(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate CAS 745783-72-6 properties
The following technical guide is structured as an in-depth monograph for researchers and drug development professionals.
CAS Registry Number: 745783-72-6
Synonyms: (S)-1-Chloro-4-(1-isocyanatoethyl)benzene; (S)-4-Chlorophenylethyl isocyanate
Chemical Formula: C
Executive Summary
(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate is a specialized chiral derivatizing agent (CDA) and building block used primarily in the resolution of chiral amines and alcohols and the synthesis of enantiopure pharmaceutical intermediates.[1][2] Distinguished by its para-chloro substituent, this compound offers distinct electronic and steric properties compared to the more common
Physicochemical Profile
The introduction of the chlorine atom at the para position of the phenyl ring enhances the lipophilicity and alters the
Table 1: Chemical & Physical Properties
| Property | Value / Description |
| Appearance | Colorless to pale yellow liquid |
| Chirality | (S)-(-) |
| Optical Rotation | Levorotatory ( |
| Boiling Point | ~105–110 °C (at reduced pressure, est.)[1][2][3][4] |
| Density | ~1.15–1.20 g/mL (est.)[2][3][4] |
| Solubility | Miscible in CH |
| Reactivity | Highly reactive electrophile; moisture sensitive |
| Stability | Stable under inert atmosphere (N |
Note: While the achiral analog 4-chlorophenyl isocyanate (CAS 104-12-1) is a solid at room temperature, the chiral ethyl derivative (CAS 745783-72-6) typically exists as a liquid due to the disruption of crystal packing by the ethyl group.[1][2][3]
Synthesis & Manufacturing
The synthesis of (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate strictly maintains the stereochemical integrity of the chiral center.[1][2] The industrial standard involves the phosgenation of the corresponding chiral amine.[4]
Synthetic Route
Precursor: (S)-1-(4-Chlorophenyl)ethylamine (CAS 4187-56-8) Reagent: Triphosgene (Bis(trichloromethyl) carbonate) or Phosgene Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1][2][3]
Reaction Logic:
-
Nucleophilic Attack: The chiral amine attacks the carbonyl carbon of phosgene.[2][3][4]
-
Elimination: Loss of HCl generates the carbamoyl chloride intermediate.[2][4]
-
Dehydrohalogenation: Heat or a base auxiliary drives the final elimination of HCl to form the isocyanate.[2][3][4]
Figure 1: Synthetic pathway preserving chiral center integrity.[1][2][3]
Mechanism of Action: Chiral Resolution
The primary utility of CAS 745783-72-6 lies in its ability to convert a mixture of enantiomers (substrates) into a mixture of diastereomers.[1][2]
The Derivatization Process
When the (S)-isocyanate reacts with a racemic amine (R/S-mixture), it forms two distinct urea diastereomers:[1][2][3][4]
-
(S,S)-Urea
-
(S,R)-Urea
Unlike enantiomers, these diastereomers possess different physical properties (solubility, polarity, NMR chemical shifts), allowing for separation or quantification.[1][3][4]
Electronic Advantage
The p-chloro substituent exerts an electron-withdrawing inductive effect (-I).[1][2] This increases the electrophilicity of the isocyanate carbon, accelerating reaction rates with sterically hindered nucleophiles compared to the unsubstituted phenyl analog.[1][3][4] Furthermore, the chlorine atom provides a "handle" for distinct intermolecular interactions (halogen bonding) during chromatographic separation.[3][4]
Figure 2: Formation of diastereomers allowing for physical separation of enantiomers.
Experimental Protocols
Protocol: Determination of Enantiomeric Excess (ee) by NMR
Objective: Determine the optical purity of a chiral primary amine.
-
Preparation: Dissolve 10 mg of the unknown amine in 0.6 mL of CDCl
in an NMR tube. -
Derivatization: Add 1.1 equivalents of (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate .
-
Reaction: Shake the tube; the reaction is typically instantaneous and exothermic.[2][4] Allow to stand for 5 minutes.
-
Analysis: Acquire a
H NMR spectrum. -
Interpretation: Focus on the methine proton signal of the chiral center.[2][4] The (S,S) and (S,R) diastereomers will show distinct doublets/multiplets.[1][3][4] Integration of these peaks yields the ratio of enantiomers directly.[2][4]
Handling & Stability[2][4]
-
Moisture Sensitivity: Isocyanates hydrolyze rapidly to form the corresponding amine and CO
(urea formation follows).[2][3][4] All glassware must be flame-dried.[1][2][4] -
Storage: Store at 2–8°C under Argon. If the liquid turns cloudy, it indicates urea formation due to moisture ingress.[3][4]
-
Safety: Potent lachrymator and sensitizer.[2][3][4] Handle only in a fume hood.
Applications in Drug Discovery
Beyond analysis, this compound serves as a chiral building block for:
-
Urea-based Kinase Inhibitors: The p-chlorophenyl moiety is a common pharmacophore in oncology drugs (e.g., Sorafenib analogs), where the chiral ethyl linker provides specific binding pocket orientation.[1][2][3][4]
-
Carbamate Prodrugs: Used to synthesize diastereomerically pure carbamates to modulate the solubility and metabolic stability of active pharmaceutical ingredients (APIs).[2][3][4]
References
-
BenchChem. (2025).[2][3][4] Determination of the Absolute Configuration of Chiral Amines with (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate. Link[1][2][3]
-
Santa Cruz Biotechnology. (2024).[2][3][4] (R)-(+)-1-(4-Chlorophenyl)ethyl isocyanate Product Data. Link
-
Thermo Fisher Scientific. (2025).[2][3][4] (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate Specification Sheet. Link
-
Sigma-Aldrich. (2025).[2][4] 4-Chlorophenyl isocyanate Safety Data Sheet & Properties. Link
-
PubChem. (2025).[2][3][4] Compound Summary: 4-Chlorophenyl Isocyanate (Achiral Analog Comparison). Link
